Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide featuring a 3-fluorophenyl substituent on the sulfamoyl group. Its structure combines a benzothiophene core with an ester group at position 2 and a sulfamoyl moiety at position 3, modified by a fluorine atom at the meta position of the phenyl ring. The fluorine atom introduces electronic effects (e.g., electron-withdrawing) and may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZHVGBFVNVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.49 g/mol. The compound consists of a benzothiophene core, a sulfamoyl group, and an ethyl carboxylate moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N O4S2 |
| Molecular Weight | 373.49 g/mol |
| Core Structure | Benzothiophene |
| Functional Groups | Sulfamoyl, Ethyl Carboxylate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can modulate the activity of enzymes or receptors, while the benzothiophene core may facilitate binding to various biological targets, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death. For instance, it has been shown to affect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.
Case Studies
- Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Evaluation of Anticancer Properties : Another study focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its role as a potential anticancer drug .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with four closely related analogs differing in the substituents on the phenylsulfamoyl group. These variations highlight the impact of substituent type and position on molecular properties.
Table 1: Structural and Molecular Comparison
Key Observations and Implications
Electronic and Steric Effects
- Fluorine Position (3- vs. 4-): The target compound (3-fluorophenyl) and its 4-fluoro analog share identical molecular formulas but differ in substituent orientation.
- Methyl Substitution: The 4-methylphenyl analog (C₁₈H₁₇NO₄S₂) exhibits increased lipophilicity due to the methyl group, which could enhance membrane permeability but reduce aqueous solubility .
- Bromine Substitution: The 4-bromophenyl variant (C₁₇H₁₄BrNO₄S₂) introduces significant steric bulk and polarizability, likely affecting binding kinetics in enzyme inhibition studies .
Availability and Screening
- The 4-fluoro and 4-methyl analogs are commercially available in milligram quantities (e.g., 15 mg and 1 mg, respectively), suggesting their use in high-throughput screening .
- The 3-fluoro-4-methyl derivative (CAS 932520-41-7) is marketed by Parchem, indicating industrial interest in multi-substituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
